molecular formula C19H17NO4 B6335525 Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) CAS No. 1025434-04-1

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)

Cat. No.: B6335525
CAS No.: 1025434-04-1
M. Wt: 323.3 g/mol
InChI Key: WKYFUFWCJIKRCS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) is 323.11575802 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-L-Vinylglycine, also known as Fmoc-L-Gly(Vinyl)-OH or Fmoc-L-Vinylgly-OH, is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group can be rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

It is known that the compound has a molecular weight of 32334 and is stored at temperatures between 2 - 8 °C .

Result of Action

The primary result of the action of Fmoc-L-Vinylglycine is the protection of amines during peptide synthesis . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Vinylglycine is influenced by environmental factors such as pH and temperature . For example, the Fmoc group is base-labile, meaning it can be removed rapidly in a basic environment . Additionally, the compound exhibits temperature sensitivity, with storage recommended at temperatures between 2 - 8 °C .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFUFWCJIKRCS-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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